![molecular formula C22H24O3 B15287744 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester: is a complex organic compound with the molecular formula C22H24O3. It is known for its role as an intermediate in the synthesis of various chemical agents, including mutagenic compounds . This compound is often utilized in research settings, particularly in the fields of cancer research and analytical chemistry .
Méthodes De Préparation
The synthesis of 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester involves multiple steps, typically starting with the preparation of the benz[a]anthracene core. This core is then subjected to various chemical reactions to introduce the hydroxy and acetic acid ethyl ester functional groups. Common reagents used in these reactions include chloroform, dichloromethane (DCM), and ethyl acetate . Industrial production methods often involve precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Various substituents can be introduced at different positions on the benz[a]anthracene core. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to mutagenesis and carcinogenesis.
Medicine: As a reference standard in cancer research.
Industry: In the production of analytical standards and reference materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as a mutagenic agent, potentially causing changes in DNA structure and function. The specific pathways involved in its action are still under investigation, but it is believed to interact with cellular enzymes and proteins that regulate DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester include:
Benz[l]aceanthrylene: Another mutagenic agent with a similar benz[a]anthracene core.
1-Phenanthrenecarboxylic acid: A compound with a similar structure but different functional groups.
11A-hydroxy-cannabinol derivatives: Compounds with similar hydroxy and acetic acid ester functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its role as an intermediate in the synthesis of mutagenic agents.
Propriétés
Formule moléculaire |
C22H24O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-hydroxy-1-(11-hydroxy-6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-yl)butan-2-one |
InChI |
InChI=1S/C22H24O3/c23-11-9-18(24)14-22(25)10-3-5-17-12-16-8-7-15-4-1-2-6-19(15)20(16)13-21(17)22/h1-2,4,6,12-13,23,25H,3,5,7-11,14H2 |
Clé InChI |
INNBDXLMZSTODT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C(C1)(CC(=O)CCO)O)C4=CC=CC=C4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


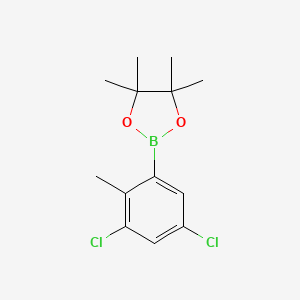
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
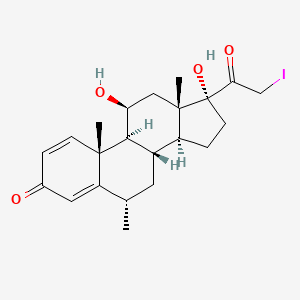


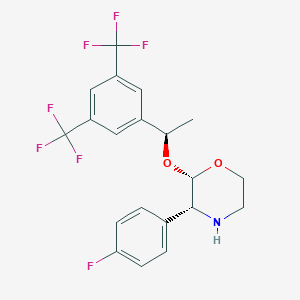
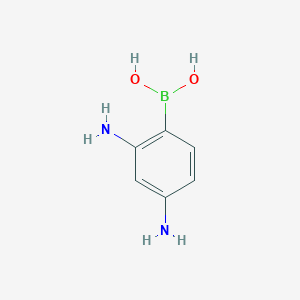
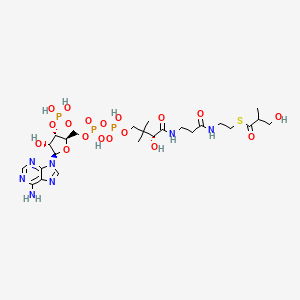
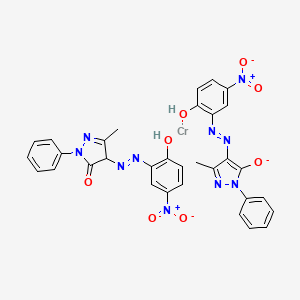

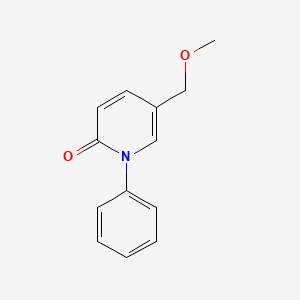
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
